3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2088941-86-8
VCID: VC7876347
InChI: InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3
SMILES: CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C
Molecular Formula: C15H11F3N2O
Molecular Weight: 292.26

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

CAS No.: 2088941-86-8

Cat. No.: VC7876347

Molecular Formula: C15H11F3N2O

Molecular Weight: 292.26

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile - 2088941-86-8

Specification

CAS No. 2088941-86-8
Molecular Formula C15H11F3N2O
Molecular Weight 292.26
IUPAC Name 3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3
Standard InChI Key FIRJBDDTVDMKHK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C
Canonical SMILES CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Attributes

The compound’s IUPAC name, 3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, reflects its hybrid structure: a pyridine ring substituted at positions 2, 3, and 5 with a cyano group, a 3,5-dimethylphenoxy group, and a trifluoromethyl group, respectively . The stereoelectronic effects of these substituents influence its reactivity. For instance, the electron-withdrawing trifluoromethyl group (CF3-\text{CF}_3) enhances the pyridine ring’s electrophilicity, while the phenoxy group contributes steric bulk and potential π-π stacking interactions.

Table 1: Key Identifiers of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

PropertyValueSource
Molecular FormulaC15H11F3N2O\text{C}_{15}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{O}
Molecular Weight292.26 g/mol
CAS Registry Number338960-02-4
SMILESCC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C
InChI KeyFIRJBDDTVDMKHK-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational descriptors such as the InChI code and SMILES string enable virtual modeling of its 3D conformation . The planar pyridine ring and orthogonal phenoxy group likely create a twisted geometry, affecting its solubility and crystallinity.

Synthesis and Manufacturing

Patent-Based Methodologies

A Chinese patent (CN106349159A) outlines a preparation method for structurally related pyridine derivatives, offering insights into plausible synthetic routes for this compound . The protocol involves:

  • Activation and Substitution: Reacting 3-chloro-2-R-5-trifluoromethyl pyridine with a nucleophilic tertiary amine (e.g., triethylamine) in a polar aprotic solvent like methanol. This step generates an organic salt via nucleophilic aromatic substitution .

  • Cyanation: Treating the intermediate with a cyanide source (e.g., hydrocyanic acid) in a water-immiscible solvent (e.g., dichloromethane). Acidic work-up yields the target nitrile .

  • Purification: Distillation under reduced pressure isolates the product with reported yields exceeding 85% .

This method avoids toxic nitrile solvents, favoring dichloromethane for easier recycling and reduced environmental impact .

Challenges in Scalability

Key limitations include the handling of hazardous intermediates (e.g., hydrocyanic acid) and the need for stringent temperature control during cyanation . Alternative pathways using safer cyanating agents (e.g., potassium cyanide with phase-transfer catalysts) remain unexplored but could enhance industrial feasibility.

Physicochemical Properties and Stability

Spectroscopic Predictions

  • IR Spectroscopy: Expected peaks include ν(CN)\nu(\text{C}\equiv\text{N}) near 2240 cm1^{-1} and ν(C-F)\nu(\text{C-F}) around 1100–1200 cm1^{-1}.

  • 1^1H NMR: The 3,5-dimethylphenoxy group’s aromatic protons would resonate as a singlet (~6.5–7.0 ppm), while pyridine protons may appear as doublets or triplets downfield due to deshielding.

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